2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C19H18N4O3S3 and a molecular weight of 446.572 . This compound is notable for its unique structure, which includes a thiadiazole ring, a benzylsulfanyl group, and a methoxyphenyl group. It is primarily used in scientific research due to its potential biological activities.
Preparation Methods
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde under reflux conditions in ethanol to yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones
Scientific Research Applications
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the methoxyphenyl group may contribute to its antioxidant properties .
Comparison with Similar Compounds
Similar compounds include:
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide: This compound has a similar structure but includes a triazole ring instead of a thiadiazole ring.
2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-(2,4-dichlorobenzyl)oxy)phenyl]methylidene)acetohydrazide: This compound features a tert-butylphenyl group and a triazole ring.
The uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide lies in its combination of a thiadiazole ring and a benzylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N4O3S3 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H18N4O3S3/c1-26-16-9-14(7-8-15(16)24)10-20-21-17(25)12-28-19-23-22-18(29-19)27-11-13-5-3-2-4-6-13/h2-10,24H,11-12H2,1H3,(H,21,25)/b20-10+ |
InChI Key |
OBMBANHVZQHLIP-KEBDBYFISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)O |
Origin of Product |
United States |
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